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molecular formula C10H7NO5 B8739178 7-Methoxy-3-nitro-4H-chromen-4-one CAS No. 65795-30-4

7-Methoxy-3-nitro-4H-chromen-4-one

Cat. No. B8739178
M. Wt: 221.17 g/mol
InChI Key: JHHWFHNZMMUDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04076729

Procedure details

3-Nitro-7-methoxy-4H-1-benzopyran-4-one was prepared by the addition of 1-(2-hydroxy-4-methoxyphenyl)-2nitro ethanone (2.11 g, 0.01m), prepared in Example 8, and sodium formate (0.68 g, 0.01m) to stirred acetic-formic anhydride (25 ml). The reaction was warmed to 80° C. and allowed to return to room temperature. After stirring at least an additional 1 hour, cold water (100 ml) was added. The product was filtered off, washed with fresh portions of water and sucked dry. Recrystallization from ethyl acetate gave yellow crystals (1.7 g, 77.5%), m.p. 185°-87° C.
Name
1-(2-hydroxy-4-methoxyphenyl)-2nitro ethanone
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
sodium formate
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
77.5%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10](=[O:15])[CH2:11][N+:12]([O-:14])=[O:13].[CH:16](OC(=O)C)=O>O>[N+:12]([C:11]1[C:10](=[O:15])[C:3]2[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=2[O:1][CH:16]=1)([O-:14])=[O:13]

Inputs

Step One
Name
1-(2-hydroxy-4-methoxyphenyl)-2nitro ethanone
Quantity
2.11 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)C(C[N+](=O)[O-])=O
Step Two
Name
sodium formate
Quantity
0.68 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)C(C[N+](=O)[O-])=O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)OC(C)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at least an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with fresh portions of water
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=COC2=C(C1=O)C=CC(=C2)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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